

discovery and history of gulonic acid research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gulonic acid*

Cat. No.: *B3420793*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Gulonic Acid** Research

For Researchers, Scientists, and Drug Development Professionals

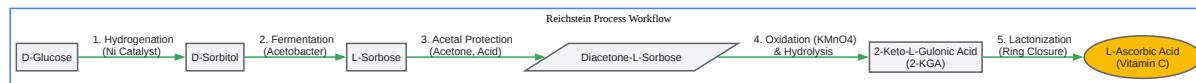
Introduction

Gulonic acid ($C_6H_{12}O_7$) is a sugar acid derived from glucose, playing a pivotal role in both historical industrial synthesis and crucial biological pathways. While it may not be as widely known as its precursor, glucose, or its famous derivative, ascorbic acid (Vitamin C), the study of **gulonic acid** and its intermediates has been fundamental to advancements in chemical synthesis, biotechnology, and our understanding of metabolism. This technical guide provides a comprehensive overview of the discovery, history, and core research milestones related to **gulonic acid**, with a focus on its central role in the production of Vitamin C and its place in natural biological systems.

Early History and the Dawn of Industrial Vitamin C Synthesis

The history of **gulonic acid** is inextricably linked to the large-scale synthesis of ascorbic acid. While earlier work in the late 19th century identified related sugar acids like gluconic acid, the significance of **gulonic acid**'s precursor came to the forefront in the 1930s.^[1] Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable method for synthesizing Vitamin C in 1933.^{[2][3]} This multi-step chemo-microbial method, known as the Reichstein process, became the cornerstone of industrial Vitamin C production for decades and established the critical importance of a key **gulonic acid** derivative.^{[4][5]}

The Reichstein Process: A Landmark in Chemo-Microbial Synthesis


The Reichstein process is a five-step method that converts D-glucose into L-ascorbic acid. The genius of the process lies in its combination of chemical reactions and a key microbial fermentation step to achieve the correct stereochemistry.^[2] The central intermediate in this process is **2-keto-L-gulonic acid** (2-KGA), the immediate precursor to L-ascorbic acid.^[4]

Experimental Protocol: The Reichstein Process

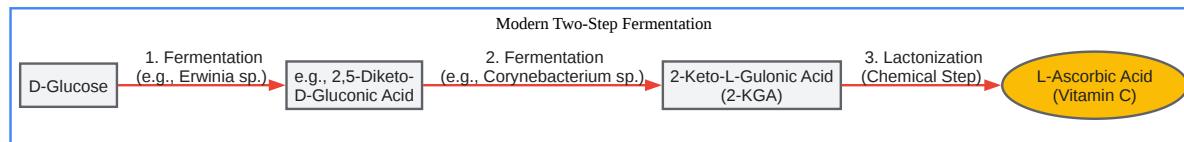
The following protocol outlines the foundational multi-step synthesis of L-ascorbic acid as developed by Reichstein.^{[2][6]}

- Step 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol.
 - Methodology: D-glucose is subjected to hydrogenation.
 - Reagents and Conditions: A nickel catalyst is used under high temperature and high pressure.^[2]
- Step 2: Microbial Fermentation of D-Sorbitol to L-Sorbose.
 - Methodology: This bioconversion step utilizes microorganisms to achieve a specific stereochemical transformation that is difficult to perform with purely chemical methods.
 - Organism: Acetobacter species are used.^{[2][7]}
 - Conditions: The fermentation is carried out at a pH of 4-6 and a temperature of 30°C.^[2]
- Step 3: Acetal Protection of L-Sorbose.
 - Methodology: The hydroxyl groups of L-sorbose are protected to prevent them from reacting in the subsequent oxidation step.
 - Reagents and Conditions: L-sorbose is reacted with acetone in the presence of an acid catalyst to form 2,3:4,6-diisopropylidene- α -L-sorbose (diacetone-L-sorbose).^[2]
- Step 4: Oxidation to 2-Keto-L-Gulonic Acid (2-KGA).

- Methodology: The protected sorbose is oxidized, and the protecting groups are subsequently removed.
- Reagents and Conditions: The diacetone-L-sorbose is oxidized with potassium permanganate. The resulting product is then heated with water to hydrolyze the acetal groups, yielding 2-keto-L-gulonic acid.[2]
- Step 5: Lactonization to L-Ascorbic Acid.
- Methodology: The final step is a ring-closing reaction (gamma lactonization) to form the stable five-membered ring structure of Vitamin C.
- Reagents and Conditions: 2-KGA is heated in water, or esterified and then treated with a base followed by acidification, to induce the removal of a water molecule and the formation of the lactone ring.[2][4][8]

[Click to download full resolution via product page](#)

Caption: The Reichstein process for industrial Vitamin C synthesis.


Modern Developments: The Rise of Biotechnology

While the Reichstein process was revolutionary, its reliance on multiple chemical steps, harsh reagents, and significant energy consumption prompted research into more efficient and sustainable methods.[3] Modern industrial production of Vitamin C has largely shifted towards biotechnological routes, particularly two-step fermentation processes, which are more cost-effective and environmentally friendly.[7]

Experimental Protocol: Two-Step Fermentation

This modern approach streamlines the production of 2-KGA by leveraging the metabolic capabilities of different microorganisms, often genetically modified for enhanced yield.

- Step 1: First-Stage Fermentation.
 - Methodology: D-glucose is converted to an intermediate, such as 2,5-diketo-D-gluconic acid (2,5-DKG).
 - Organism: A mutant strain of *Erwinia* species is often used.[\[9\]](#)
 - Conditions: The fermentation is carried out in a medium containing D-glucose, corn steep liquor, and various salts. After approximately 26 hours of cultivation, high yields of the intermediate can be achieved.[\[9\]](#)
- Step 2: Second-Stage Fermentation (Co-culture or Sequential).
 - Methodology: The intermediate from the first stage is stereospecifically reduced to 2-KGA.
 - Organism: A second microorganism, such as a mutant strain of *Corynebacterium* species or a genetically modified *Erwinia herbicola* expressing a specific reductase, is introduced.[\[9\]](#)[\[10\]](#)
 - Conditions: The broth from the first fermentation, often without purification, is used as the substrate for the second conversion.[\[9\]](#) The second organism performs the final conversion to 2-KGA.
- Step 3: Conversion to L-Ascorbic Acid.
 - Methodology: The final conversion of 2-KGA to L-ascorbic acid is typically still achieved through a chemical lactonization step, as described in the Reichstein process.[\[4\]](#)

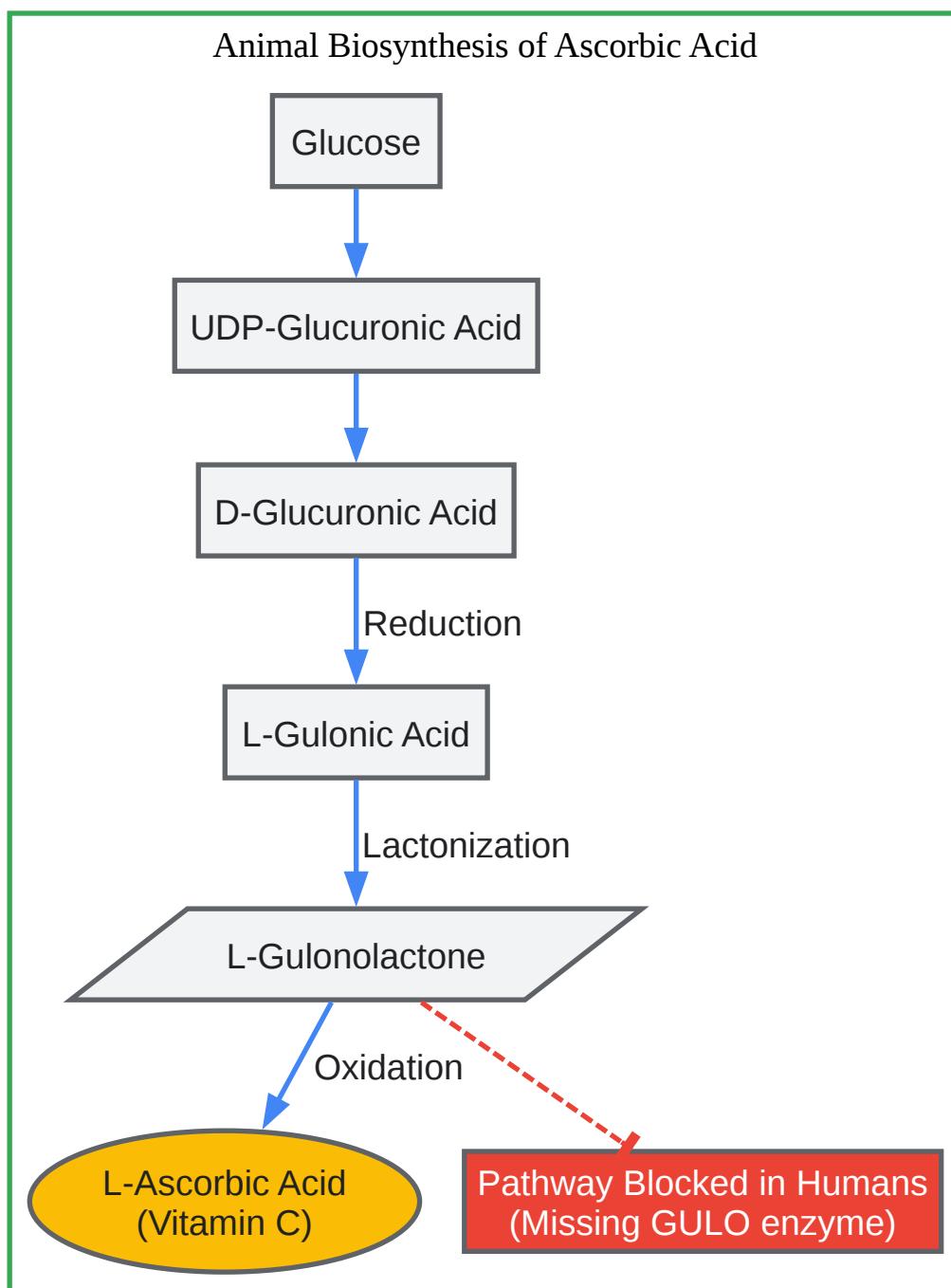
[Click to download full resolution via product page](#)

Caption: Modern two-step fermentation process for 2-KGA production.

Quantitative Data Summary

The following table summarizes and compares the key aspects of the historical and modern processes for producing the **gulonic acid** precursor, 2-KGA.

Feature	Reichstein Process	Modern Two-Step Fermentation
Starting Material	D-Glucose	D-Glucose
Key Intermediate	L-Sorbose	2,5-Diketo-D-Gluconic Acid
Core Method	Chemo-microbial (Chemical + 1 Fermentation Step)	Biotechnological (2 Fermentation Steps)
Key Organisms	Acetobacter sp.	Erwinia sp., Corynebacterium sp., or other engineered microbes
Number of Steps to 2-KGA	4	2
Environmental Impact	Higher (use of chemical reagents and solvents)	Lower (reduced chemical waste)


The Biological Role of Gulonic Acid: The Uronic Acid Pathway

In many animals, **L-gulonic acid** is a key intermediate in the endogenous synthesis of ascorbic acid via the uronic acid pathway (also known as the glucuronic acid pathway).[\[11\]](#)[\[12\]](#) This metabolic route converts glucose into Vitamin C, a vital antioxidant.

The pathway begins with the conversion of glucose to UDP-glucuronic acid.[\[12\]](#) This is then converted through a series of steps to **L-gulonic acid**.[\[12\]](#) In the final and critical step for Vitamin C synthesis, the enzyme L-gulonolactone oxidase (GULO) catalyzes the conversion of L-gulonolactone (the lactone form of **L-gulonic acid**) to 2-oxogulonolactone, which then tautomerizes to L-ascorbic acid.[\[12\]](#)

Crucially, humans, other primates, and guinea pigs lack a functional GULO enzyme due to a genetic mutation.[\[12\]](#) This inability to synthesize Vitamin C makes it an essential nutrient that must be obtained from the diet.

The related compound, D-glucuronic acid, plays a vital role in detoxification.[\[13\]](#)[\[14\]](#) The liver uses it in a process called glucuronidation to conjugate drugs, toxins, and metabolic waste products, making them more water-soluble and easier to excrete.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: The Uronic Acid Pathway for Vitamin C synthesis in animals.

Conclusion

The history of **gulonic acid** research is a story of chemical ingenuity and biotechnological evolution. From its pivotal role as a precursor in the landmark Reichstein process to its central position in the natural biosynthesis of Vitamin C, **gulonic acid** and its derivatives have been indispensable. The transition from complex chemical synthesis to streamlined, sustainable fermentation methods for producing 2-keto-L-**gulonic acid** showcases the power of biotechnology to revolutionize industrial processes. For researchers in drug development and metabolic engineering, the pathways involving **gulonic acid** continue to offer insights into detoxification, nutrient synthesis, and opportunities for further biotechnological innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Reichstein process - Wikipedia [en.wikipedia.org]
- 3. Reichstein Process → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]
- 7. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 8. WO1987000839A1 - Production of L-ascorbic acid from 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 9. Production of 2-Keto-L-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified *Erwinia herbicola* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Are The Benefits Of D-Glucuronic Acid? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 12. Vitamin C - Wikipedia [en.wikipedia.org]
- 13. research.kombuchabrewers.org [research.kombuchabrewers.org]
- 14. m.youtube.com [m.youtube.com]
- 15. D-Glucuronic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- To cite this document: BenchChem. [discovery and history of gulonic acid research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420793#discovery-and-history-of-gulonic-acid-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com